N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,5-dimethylbenzamide is a useful research compound. Its molecular formula is C17H25NO3 and its molecular weight is 291.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Synthesis of C15 Polyketide Spiroketals
Researchers have explored the asymmetric synthesis of C15 polyketide spiroketals, utilizing a derivative of the compound for the synthesis of spiroketal structures with high stereo- and enantioselectivity. These spiroketals showed cytotoxicity toward cancer cell lines, indicating their potential application in cancer research (Meilert, Pettit, & Vogel, 2004).
Inhibitors of the F-Box Protein SKP2
Another study focused on synthesizing and testing the activity of small-molecule inhibitors targeting the SCFSKP2 E3 ligase complex, crucial for cell cycle regulation. Derivatives of the compound showed promise in disrupting this complex, providing a pathway to develop new cancer therapies (Shouksmith et al., 2015).
Orally Active CCR5 Antagonist
The synthesis of an orally active CCR5 antagonist for potential use in treating HIV was also reported. This research involved a practical synthesis approach using a derivative of the compound, showing the versatility of this chemical structure in developing therapeutic agents (Ikemoto et al., 2005).
Synthesis of N-Substituted Aryl Propanamides
A method for synthesizing N-substituted-3-aryl propanamides in an aqueous medium was described, showcasing the compound's role in facilitating environmentally friendly chemical reactions. This process highlights its application in synthesizing compounds with potential pharmaceutical uses (Dou et al., 2013).
Antioxidative ACE Inhibitors from Seaweed
Research on natural products led to the discovery of antioxidative angiotensin-converting enzyme (ACE) inhibitors from seaweed, using derivatives of the compound. These findings suggest its application in developing natural antihypertensive agents with additional antioxidant properties (Maneesh & Chakraborty, 2018).
Properties
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-12-3-4-13(2)15(11-12)17(20)18-8-5-16(19)14-6-9-21-10-7-14/h3-4,11,14,16,19H,5-10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJAKBGQTJMXMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCCC(C2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.